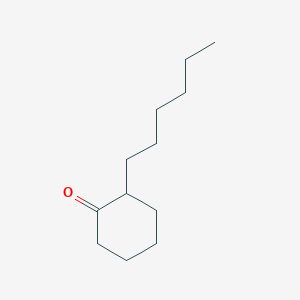

2-Hexylcyclohexan-1-one

Description

2-Hexylcyclohexan-1-one is a cyclohexanone derivative featuring a hexyl substituent at the 2-position of the cyclohexane ring. Cyclohexanones are widely used as intermediates in organic synthesis, solvents, and precursors for polymers and pharmaceuticals. The hexyl chain likely enhances hydrophobicity and influences physical properties such as boiling point, solubility, and reactivity compared to shorter-chain analogs .

Properties

IUPAC Name |

2-hexylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-2-3-4-5-8-11-9-6-7-10-12(11)13/h11H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYQGAQIYBOCMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10947750 | |

| Record name | 2-Hexylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24848-00-8 | |

| Record name | 2-Hexylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24848-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexylcyclohexan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024848008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hexylcyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexylcyclohexan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with hexyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 2-Hexylcyclohexan-1-one may involve the catalytic hydrogenation of 2-Hexylcyclohexene-1-one. This process uses a metal catalyst such as palladium on carbon or platinum oxide under high pressure and temperature conditions to achieve the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hexylcyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2-Hexylcyclohexane-1,2-dione using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of 2-Hexylcyclohexan-1-one can yield 2-Hexylcyclohexanol when treated with reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups using reagents like Grignard reagents or organolithium compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Grignard reagents in dry ether or tetrahydrofuran.

Major Products Formed

Oxidation: 2-Hexylcyclohexane-1,2-dione.

Reduction: 2-Hexylcyclohexanol.

Substitution: Various substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2-Hexylcyclohexan-1-one serves as an important intermediate in organic synthesis. Its structural features allow it to participate in various chemical reactions:

- Asymmetric Synthesis : The compound can be utilized in asymmetric reactions, where it acts as a substrate for catalytic processes. For instance, it has been employed in the development of chiral catalysts for synthesizing optically active compounds, enhancing yields and selectivities in reactions involving aldehydes and nitroalkanes .

- Michael Additions : It is also used in Michael addition reactions, where it reacts with nucleophiles to form larger carbon frameworks, which are essential in the synthesis of pharmaceuticals and agrochemicals.

Material Science

In material science, 2-Hexylcyclohexan-1-one is explored for its potential applications in polymer chemistry:

- Polymer Additive : The compound acts as a plasticizer or modifier in polymer formulations. Its incorporation can enhance the flexibility and durability of polymers used in coatings and adhesives.

- Surfactant Properties : Due to its hydrophobic nature, it can function as a surfactant or emulsifier in various formulations, aiding in the stabilization of emulsions and dispersions.

Environmental Studies

The environmental implications of 2-Hexylcyclohexan-1-one are significant, particularly concerning its behavior in aquatic systems:

- Solubility Studies : Research has focused on the solubility of hydrophobic compounds like 2-Hexylcyclohexan-1-one in water. Understanding its solubility is crucial for assessing its environmental fate and transport .

- Emission Studies : The compound has been analyzed for its emissions from various sources, contributing to air quality assessments. Studies have quantified its presence in gas-phase emissions from diesel engines, highlighting its relevance in environmental monitoring .

Comprehensive Data Table

Case Study 1: Asymmetric Synthesis

A study demonstrated that 2-Hexylcyclohexan-1-one could be effectively used as a substrate for asymmetric Henry reactions. By employing copper(II) complexes as catalysts, researchers achieved high yields (up to 99%) and significant enantiomeric excess (up to 93%) when reacting with nitroalkanes .

Case Study 2: Environmental Impact Assessment

In a comprehensive study on emissions from medium-duty diesel trucks, researchers quantified the presence of various hydrocarbons including 2-Hexylcyclohexan-1-one. This study provided valuable data on the compound's contribution to air pollution and highlighted the need for further investigation into its environmental behavior .

Mechanism of Action

The mechanism of action of 2-Hexylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, thereby influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on cyclohexane derivatives with varying substituents, highlighting differences in molecular properties, applications, and safety profiles.

Table 1: Structural and Molecular Comparison

Key Findings:

Functional Group Influence: The ketone group in 2-Hexylcyclohexan-1-one renders it more reactive than alkane derivatives like Undecylcyclohexane , which lacks polar functional groups. Compared to 2-Ethyl-1-hexanol (an alcohol), the ketone group reduces hydrogen-bonding capacity, likely decreasing water solubility .

Substituent Effects: The hexyl chain in 2-Hexylcyclohexan-1-one increases molecular weight and hydrophobicity compared to 2-Ethyl-1-hexanol (MW 130.23 vs. 182.30). This may enhance its utility in non-polar solvents or polymer formulations.

Safety and Handling :

- While safety data for 2-Hexylcyclohexan-1-one are unavailable, analogous compounds like Undecylcyclohexane recommend precautions against inhalation and skin contact, with first-aid measures including fresh air exposure and medical consultation .

- Hexamethylene diisocyanate (a structurally distinct compound) highlights the importance of rigorous safety protocols for cyclohexane derivatives with reactive functional groups .

Applications: Cyclohexanones with alkyl chains (e.g., 2-Hexylcyclohexan-1-one) are likely used as intermediates in fragrances, plasticizers, or coatings, similar to 2-Ethyl-1-hexanol’s role in plasticizer production .

Biological Activity

2-Hexylcyclohexan-1-one is an organic compound that has garnered attention due to its potential biological activity. Understanding its effects on various biological systems is crucial for evaluating its applications in pharmaceuticals, agriculture, and other fields.

2-Hexylcyclohexan-1-one is characterized by its cyclohexanone structure with a hexyl substituent. This structural configuration may influence its interaction with biological molecules and pathways.

Biological Activity Overview

Research indicates that 2-Hexylcyclohexan-1-one exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Below are summarized findings from diverse studies:

Antimicrobial Activity

- Study Findings : In vitro studies have demonstrated that 2-Hexylcyclohexan-1-one possesses antimicrobial properties against a range of bacteria and fungi. The compound showed effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

- Mechanism of Action : The antimicrobial activity is hypothesized to be due to the disruption of cell membrane integrity and interference with metabolic processes in microbial cells.

Anti-inflammatory Effects

- Case Study : A study involving animal models indicated that 2-Hexylcyclohexan-1-one significantly reduced inflammation markers in induced inflammatory conditions. The compound was administered at varying doses to assess its efficacy.

- Results : The results demonstrated a dose-dependent reduction in pro-inflammatory cytokines, suggesting a potential mechanism involving the inhibition of NF-kB signaling pathways.

Anticancer Potential

- Research Findings : Preliminary studies have suggested that 2-Hexylcyclohexan-1-one may exhibit cytotoxic effects on cancer cell lines, including breast and colon cancer cells.

- Cell Viability Assays : MTT assays indicated a significant reduction in cell viability upon treatment with the compound, prompting further investigation into its mechanisms of action.

Table 1: Biological Activities of 2-Hexylcyclohexan-1-one

The biological activities of 2-Hexylcyclohexan-1-one can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to structural destabilization.

- Cytokine Modulation : Inhibition of pro-inflammatory cytokine production suggests interference with intracellular signaling pathways.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptosis through mitochondrial pathways, although further research is needed to elucidate specific mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.